3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide
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Description
3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Polymorph and Salt Characterization
- Polymorphs and salts of similar nitro-substituted benzamides have been studied for their different packing patterns and hydrogen bonding interactions. These studies are crucial for understanding the structural and chemical properties of such compounds (Khakhlary & Baruah, 2014).
Synthesis and Chemical Reactions
- The compound has been involved in the synthesis of various heterocyclic compounds, showcasing its versatility in organic synthesis and potential applications in the development of new chemical entities (Nowacki & Wojciechowski, 2017).
- Its derivatives have been used in selective synthesis processes, highlighting its role in producing specific chemical structures with high selectivity (Xiaojian et al., 1998).
Electronic and Sensory Applications
- Nitro-substituted benzamide compounds have shown promise in electronic applications, such as in molecular electronic devices displaying negative differential resistance (Chen et al., 1999).
- Similar compounds have been used in the development of fluorescence sensors for biomarker detection, demonstrating the compound's potential in biochemical sensing technologies (Geng et al., 2022).
Corrosion Inhibition
- Research has been conducted on the use of nitro-substituted benzamide derivatives as corrosion inhibitors, indicating potential applications in material science and engineering (Mishra et al., 2018).
Anion Binding Studies
- Studies on tren-based amide receptors with nitro functionalized aryl substitutions, including compounds similar to 3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide, have provided insights into anion binding properties and selectivity, which is significant in developing new materials for ion recognition and separation (Ravikumar et al., 2010).
properties
IUPAC Name |
3-nitro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S3/c20-17(12-4-1-5-13(10-12)19(21)22)18-11-15(14-6-2-8-25-14)27(23,24)16-7-3-9-26-16/h1-10,15H,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIZBQKBMHJADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide |
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